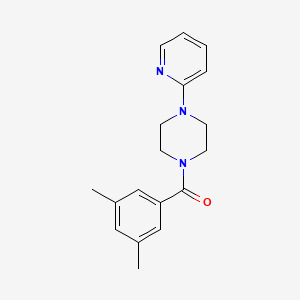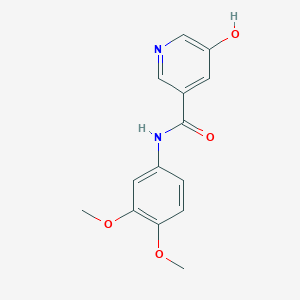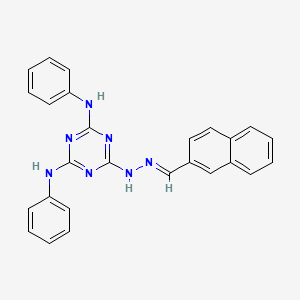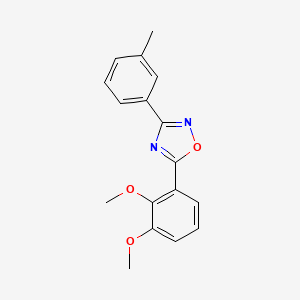![molecular formula C13H9BrO4S B5772099 5-bromo-8-[(carboxymethyl)thio]-1-naphthoic acid](/img/structure/B5772099.png)
5-bromo-8-[(carboxymethyl)thio]-1-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-8-[(carboxymethyl)thio]-1-naphthoic acid, also known as BMNT acid, is a chemical compound that has been widely used in scientific research. It is a naphthalene derivative that has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-bromo-8-[(carboxymethyl)thio]-1-naphthoic acid acid is based on its ability to bind selectively to metal ions, particularly copper ions. The binding of 5-bromo-8-[(carboxymethyl)thio]-1-naphthoic acid acid to copper ions results in a change in its fluorescence properties, which can be detected and quantified. The binding of 5-bromo-8-[(carboxymethyl)thio]-1-naphthoic acid acid to metal ions can also result in changes in the conformation of proteins, which can affect their function.
Biochemical and Physiological Effects:
5-bromo-8-[(carboxymethyl)thio]-1-naphthoic acid acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 5-bromo-8-[(carboxymethyl)thio]-1-naphthoic acid acid has also been found to have antioxidant properties and to protect against oxidative stress. In addition, 5-bromo-8-[(carboxymethyl)thio]-1-naphthoic acid acid has been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-bromo-8-[(carboxymethyl)thio]-1-naphthoic acid acid in lab experiments is its high selectivity for metal ions, particularly copper ions. This makes it a useful tool for the detection and quantification of metal ions in biological samples. However, one of the limitations of using 5-bromo-8-[(carboxymethyl)thio]-1-naphthoic acid acid is its relatively low quantum yield, which can make it difficult to detect in low concentrations.
Future Directions
There are several future directions for research on 5-bromo-8-[(carboxymethyl)thio]-1-naphthoic acid acid. One area of research could focus on the development of new biosensors based on 5-bromo-8-[(carboxymethyl)thio]-1-naphthoic acid acid for the detection of other analytes, such as amino acids and neurotransmitters. Another area of research could focus on the development of new fluorescent probes based on 5-bromo-8-[(carboxymethyl)thio]-1-naphthoic acid acid for the detection of other metal ions, such as zinc and iron. Finally, research could focus on the optimization of the synthesis method for 5-bromo-8-[(carboxymethyl)thio]-1-naphthoic acid acid to improve its purity and yield.
Synthesis Methods
5-bromo-8-[(carboxymethyl)thio]-1-naphthoic acid acid can be synthesized through a multi-step process, starting with the reaction of 5-bromo-1-naphthol with chloroacetic acid to form 5-bromo-8-carboxymethyl-1-naphthoic acid. This intermediate is then reacted with thioacetic acid to produce 5-bromo-8-[(carboxymethyl)thio]-1-naphthoic acid acid. The purity of the final product can be improved through recrystallization.
Scientific Research Applications
5-bromo-8-[(carboxymethyl)thio]-1-naphthoic acid acid has been widely used in scientific research as a fluorescent probe for the detection of metal ions, particularly copper ions. It has also been used as a pH-sensitive fluorescent probe and a fluorescence resonance energy transfer (FRET) donor. In addition, 5-bromo-8-[(carboxymethyl)thio]-1-naphthoic acid acid has been used in the development of biosensors for the detection of various analytes, including glucose, cholesterol, and uric acid.
properties
IUPAC Name |
5-bromo-8-(carboxymethylsulfanyl)naphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO4S/c14-9-4-5-10(19-6-11(15)16)12-7(9)2-1-3-8(12)13(17)18/h1-5H,6H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUANGMCOFRZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)SCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]nicotinamide](/img/structure/B5772024.png)
![N-[4-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5772032.png)
![1-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5772044.png)

![3-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B5772054.png)


![3-methyl-2-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5772090.png)
![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5772093.png)

![4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B5772106.png)
![2-({[(2-phenylethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5772116.png)
